N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and an oxolane ring, which is a five-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The oxolane ring can be introduced through a subsequent reaction with an appropriate oxolane derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help optimize the reaction conditions and improve the yield of the desired product .
Chemical Reactions Analysis
N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines .
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can result in the formation of pyrazolidines . Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives with different properties .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. In medicine, it is being explored for its potential therapeutic applications in the treatment of various diseases. In industry, it is used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways in the body. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects. The oxolane ring can also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.
Comparison with Similar Compounds
N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide can be compared with other similar compounds, such as pyrazole derivatives and oxolane-containing compounds. Some similar compounds include 1-phenyl-3-(oxolan-3-ylmethyl)pyrazole, 3-(oxolan-3-ylmethyl)-1H-pyrazole-5-carboxamide, and 2-(oxolan-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. These compounds share similar structural features but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8(14)12-10-2-4-11-13(10)6-9-3-5-15-7-9/h2,4,9H,3,5-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGFKBYXLDOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1CC2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.